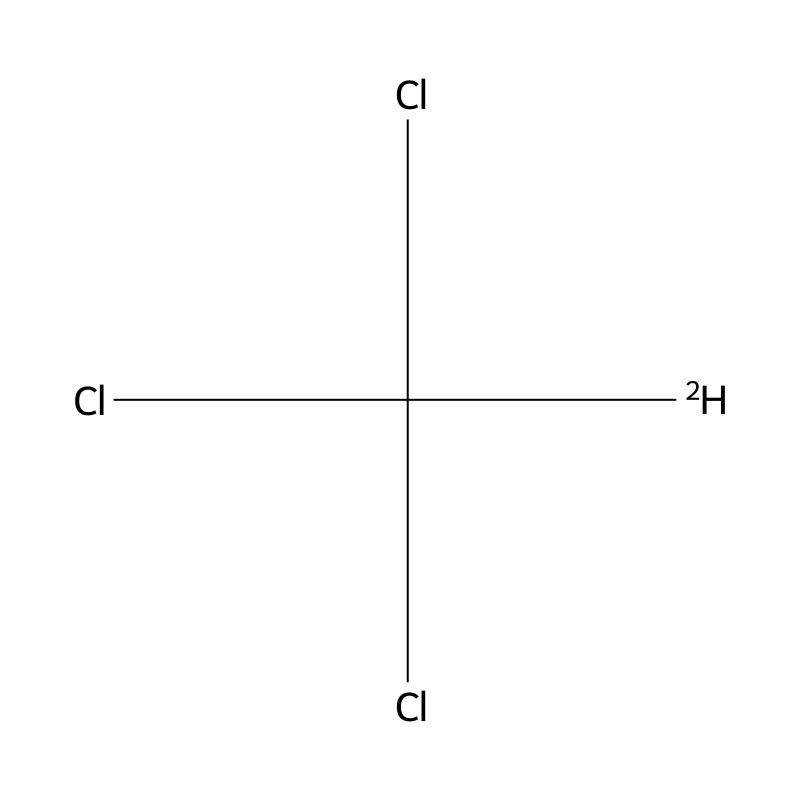

Chloroform-d

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Research

Summary of Application: Chloroform-D is used in the synthesis of chlorine-containing heterocyclic compounds, which serve as diverse biological agents and drugs in the pharmaceutical industries .

Methods of Application: The specific methods of application vary depending on the drug being synthesized. The general process involves using chloroform-d in chemical reactions to create chlorinated compounds .

Results or Outcomes: The use of Chloroform-D in pharmaceutical research has led to the development of more than 250 FDA approved chlorine-containing drugs, with many more in pre-clinical trials .

Organic Synthesis

Summary of Application: Chloroform-D is used as a CO surrogate in organic synthesis, particularly in the construction of carbonyl compounds .

Methods of Application: Chloroform-D is used in carbonylation reactions as a source of CO. This is because direct utilization of CO gas has drawbacks due to its toxic and explosive nature .

Results or Outcomes: The use of Chloroform-D as a CO surrogate has enabled the efficient insertion of a carbonyl group in organic synthesis, which has significant applications in medicinal and materials chemistry .

NMR Spectroscopy

Summary of Application: Chloroform-D is commonly used as a solvent in NMR (Nuclear Magnetic Resonance) spectroscopy .

Methods of Application: In NMR spectroscopy, Chloroform-D is used as a solvent to dissolve the sample being studied. The deuterium in Chloroform-D is non-responsive to the frequency used for protons in NMR, making it an ideal solvent .

Results or Outcomes: The use of Chloroform-D as a solvent in NMR spectroscopy allows for clear and accurate spectral data, aiding in the analysis of chemical compounds .

Mitigation of Chloroform Decomposition

Summary of Application: Chloroform-D is used in the mitigation of its own decomposition to stabilize susceptible NMR samples .

Methods of Application: Chloroform-D is washed with concentrated disodium carbonate solution and subsequently desiccated with oven-dried disodium carbonate to prevent the formation of highly reactive decomposition products .

Results or Outcomes: This method has proven to be effective in preventing the deterioration of NMR samples, ensuring accurate and reproducible spectral data .

Infrared Spectral Studies

Summary of Application: Chloroform-D is used in infrared spectral studies to investigate C-D stretching and bending motions .

Methods of Application: Infrared spectroscopy is used to study the interaction of Chloroform-D with different solvents .

Results or Outcomes: These studies provide valuable insights into the molecular behavior of Chloroform-D, contributing to our understanding of its properties and interactions .

Interaction with Activated Carbons

Summary of Application: Chloroform-D is used to analyze the interaction of water with activated carbons .

Methods of Application: The effect of Chloroform-D on the interaction of water with activated carbons is analyzed .

Solvent for Lipid Extraction

Summary of Application: Chloroform-D is used as a solvent in the extraction of lipids, a process crucial in biochemistry and food science .

Methods of Application: In lipid extraction, a sample is mixed with Chloroform-D and other solvents. The lipids dissolve in the Chloroform-D, separating them from the rest of the sample .

Results or Outcomes: This method allows for the efficient extraction of lipids, which can then be analyzed or used in further experiments .

Study of Protein-Ligand Interactions

Summary of Application: Chloroform-D is used in the study of protein-ligand interactions, which is important in drug discovery .

Methods of Application: In these studies, a protein and a potential drug (ligand) are dissolved in Chloroform-D. NMR spectroscopy is then used to analyze the interaction between the protein and the ligand .

Results or Outcomes: This method provides valuable insights into how potential drugs interact with their target proteins, aiding in the development of new medications .

Study of Chemical Reactions

Summary of Application: Chloroform-D is used in the study of chemical reactions, particularly those involving chlorinated compounds .

Methods of Application: In these studies, Chloroform-D is used as a reactant or solvent in chemical reactions. The progress of the reaction is then monitored using various analytical techniques .

Results or Outcomes: These studies provide valuable information about the mechanisms of chemical reactions, which has applications in various fields such as organic synthesis and environmental science .

Chloroform-d, also known as deuterated chloroform, is an organic compound with the chemical formula CDCl₃. It is a colorless, dense liquid that is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its low cost and favorable chemical properties. The deuterium atom in chloroform-d replaces one of the hydrogen atoms found in regular chloroform (CHCl₃), which minimizes interference in NMR spectroscopy by reducing the signal from protons in the solvent itself. This makes it invaluable for analyzing organic compounds without the solvent's proton signals overwhelming the results .

Chloroform-d shares many safety concerns with its non-deuterated counterpart:

- Toxicity: Chloroform-d can be harmful if inhaled, ingested, or absorbed through the skin.

- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chloroform as a probable human carcinogen.

- Environmental Impact: Chloroform-d is considered an environmental hazard due to its potential to deplete the ozone layer.

Precautions

- Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling chloroform-d.

- Avoid prolonged or repeated exposure.

- Properly dispose of waste according to local regulations.

- Formation of Dichlorocarbene: Chloroform-d can react with sodium hydroxide to produce dichlorocarbene (CCl₂), which is an important intermediate in various organic reactions, including the Reimer-Tiemann reaction that forms aryl aldehydes from phenols .

- Conversion to Phosgene: Under UV light and in the presence of oxygen, chloroform-d can slowly convert to phosgene (COCl₂), releasing hydrogen chloride gas. This reaction poses significant safety risks due to phosgene's toxicity .

- Haloform Reaction: Chloroform-d can be produced via haloform reactions involving deuterated acetone and sodium hypochlorite, yielding chloroform-d as a byproduct.

Chloroform-d can be synthesized through several methods:

- Deuteration of Chloroform: This can be achieved by reacting chloroform with deuterated reagents or using heavy water.

- Reaction of Hexachloroacetone with Deuterium Oxide: A common method involves treating hexachloroacetone with deuterium oxide in the presence of a catalyst like pyridine:

- Haloform Reaction: Similar to regular chloroform, chloroform-d can be produced via haloform reactions involving deuterated acetone and sodium hypochlorite .

Chloroform-d is primarily used as a solvent in:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a standard solvent for various organic compounds due to its low reactivity and ability to dissolve a wide range of substances without interfering with proton signals.

- Chemical Synthesis: It acts as a reagent in various organic reactions, particularly those involving dichlorocarbene intermediates.

- Analytical Chemistry: Due to its unique properties, it is often employed in laboratories for sample preparation and analysis .

Studies on chloroform-d focus on its stability and interactions with other chemicals. It is known that:

- Chloroform-d can react with strong bases or nucleophiles, leading to undesirable side reactions.

- Its stability can be enhanced by storing it in brown bottles or over stabilizing agents like copper chips or silver foil .

- The presence of residual non-deuterated chloroform can affect NMR results, necessitating careful handling and storage practices .

Chloroform-d shares similarities with several other compounds used in spectroscopy and organic synthesis. Here are some notable comparisons:

| Compound | Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Chloroform | CHCl₃ | Common solvent; reacts photochemically | More toxic than chloroform-d; produces phosgene |

| Deuterated Dichloromethane | CD₂Cl₂ | Used as an NMR solvent; less common than chloroform-d | Higher boiling point; more expensive |

| Carbon Tetrachloride | CCl₄ | Non-polar solvent; used in industrial applications | Highly toxic; not suitable for NMR spectroscopy |

| Dichloromethane | CH₂Cl₂ | Versatile solvent; used for extraction processes | Less dense than chloroform; more reactive |

Chloroform-d's uniqueness lies in its specific application as an NMR solvent due to its deuterium content, which minimizes proton interference while still being chemically versatile for various organic reactions .

Deuterated chloroform was first synthesized in 1935 during early deuterium research. Its creation coincided with advancements in nuclear physics and the use of isotopes in chemical studies. The initial synthesis involved reacting hexachloroacetone with deuterium oxide (D₂O) under catalytic conditions, a method that remains foundational to its production.

Key Early Developments

- 1935: First synthesis reported, marking the beginning of deuterium-labeled solvents for spectroscopy.

- 1940s–1950s: Adoption in NMR as a non-interfering solvent due to deuterium’s spin-1 nucleus, which avoids proton signals.

- 1960s–1980s: Standardization in commercial production, replacing older methods like sodium deuteroxide (NaOD) reactions with chloral hydrate.

Historical Significance Since First Synthesis in 1935

Chloroform-d’s development mirrored the evolution of NMR technology. Its isotopic purity (>99% deuterium) became critical for high-resolution spectroscopy, enabling precise structural elucidation of organic and inorganic compounds.

Role in NMR Advancements

- Field Frequency Locking: Modern NMR spectrometers rely on deuterium’s signal to stabilize magnetic fields, ensuring data accuracy.

- Residual Solvent Peak: The 0.2% protiated chloroform in commercial CDCl₃ creates a stable singlet at 7.26 ppm, serving as an internal reference for chemical shift calibration.

Evolution of Chloroform-d in Deuterium Research

Deuterium’s stable isotope properties drove its integration into solvent systems. Unlike protiated chloroform (CHCl₃), CDCl₃ minimizes signal overlap, a necessity for analyzing complex molecules.

Comparative Properties of Chloroform-d vs. Chloroform

| Property | Chloroform (CHCl₃) | Chloroform-d (CDCl₃) | Source |

|---|---|---|---|

| Melting Point | -64°C | -64°C | |

| Boiling Point | 61.2°C | 60.9°C | |

| Density | 1.489 g/mL (20°C) | 1.500 g/mL (25°C) | |

| NMR Interference | High (¹H signals) | Minimal (¹H absent) |

Chronological Development of Research Applications

Catalytic Role of Poly(N-Vinylimidazole) in Synthesis

While pyridine-based catalysts are not directly cited in chloroform-d synthesis, poly(N-vinylimidazole) (PVIm) has emerged as a superior alternative [2]. PVIm’s imidazole groups act as Lewis bases, coordinating with reaction intermediates to lower activation energy. Its solubility in D₂O and thermal stability (up to 150°C) enable continuous-flow production, reducing reaction times compared to batch processes. Kinetic studies show PVIm retains >90% activity after five cycles, underscoring its industrial viability [2].

Purification Processes and Analytical Standards

Post-synthesis purification ensures CDCl₃ meets NMR-grade specifications. Distillation under inert atmosphere removes residual D₂O and organic impurities, while molecular sieves maintain low water content (<10 ppm) [1] [5]. Manufacturers employ capillary GC and ¹H NMR to verify deuteration levels and purity (Table 1).

Table 1: Analytical Standards for Commercial Chloroform-d

| Parameter | Specification | Method |

|---|---|---|

| Deuteration Degree | ≥99.8% | ¹H NMR [1] [5] |

| Purity (GC) | ≥99.9% | Capillary GC [1] [2] |

| Water Content | <10 ppm | Karl Fischer [6] |

Economic Considerations in Production Scale

The global demand for CDCl₃ has driven capacity expansions, with producers like Eurisotop increasing output to tens of tons annually [6]. Twin-reactor systems optimize energy use and reduce production costs by 20–30%, while automated quality control minimizes batch failures. Market analyses indicate a 12% annual growth in deuterated solvent demand, incentivizing investments in scalable synthesis technologies [6].

Deuterium Field Frequency Lock Mechanism

The deuterium field frequency lock system represents a critical component in modern nuclear magnetic resonance spectrometers, utilizing the unique magnetic properties of deuterium nuclei present in chloroform-d to maintain magnetic field stability. The lock mechanism operates as a dedicated mini-spectrometer that continuously monitors the deuterium resonance frequency, which occurs at approximately one-sixth the frequency of proton resonance due to deuterium's lower gyromagnetic ratio.

In chloroform-d, the deuterium nucleus possesses a spin quantum number of 1, creating three equally populated spin states that enable stable field-frequency referencing. The lock system functions by comparing the observed deuterium frequency to a predetermined reference frequency, generating an error signal when magnetic field drift occurs. This error signal automatically triggers adjustments to supplementary electromagnetic coils within the magnet assembly, effectively compensating for field instabilities that would otherwise result in spectral artifacts such as peak broadening and frequency drift.

The lock system's feedback mechanism specifically monitors the dispersion mode of the deuterium resonance rather than the absorption mode, providing enhanced sensitivity to frequency changes due to the steep profile characteristics of dispersion signals. The deuterium lock frequency for chloroform-d typically requires optimization of several parameters including lock power (typically 20-24 units), lock gain (approximately 20 units), and the Z0 field offset (commonly around 474 units). Proper lock power management is essential, as excessive power can saturate the deuterium signal, leading to lock instability and compromised spectral quality.

Residual Solvent Peak Utilization (7.26 ppm)

The residual solvent peak observed at 7.26 ppm in chloroform-d spectra originates from the inevitable presence of non-deuterated chloroform molecules, typically comprising 0.2% or less of the total chloroform content. This residual peak serves multiple analytical functions beyond simple solvent identification, functioning as an internal chemical shift reference and providing valuable information about sample conditions and purity.

Commercial chloroform-d maintains deuteration levels exceeding 99.8 atom percent deuterium, yet complete deuteration remains synthetically impractical, resulting in the characteristic singlet at 7.26 ppm from residual CHCl3 molecules. The chemical shift position of this residual peak exhibits remarkable consistency across different sample conditions, making it suitable for use as an internal standard when tetramethylsilane is not added to the sample.

Recent quantitative nuclear magnetic resonance methodologies have demonstrated the utility of the residual chloroform peak for quantitative analysis applications. The residual solvent signal can serve as an internal concentration reference following proper calibration against known standards. This approach eliminates the need for external standards while maintaining analytical accuracy, particularly beneficial for sample recovery applications where addition of reference compounds is undesirable. The integration ratio between analyte peaks and the residual solvent peak enables direct quantification, provided the concentration of residual chloroform in the deuterated solvent batch has been accurately determined.

Application in Proton Nuclear Magnetic Resonance Spectroscopic Studies

Advantage as Non-Interfering Matrix Medium

Chloroform-d functions as an ideal non-interfering matrix medium for proton nuclear magnetic resonance spectroscopy due to its minimal contribution to the observable proton spectrum. The deuterium substitution effectively eliminates strong solvent signals that would otherwise overwhelm analyte resonances, with deuterium resonating at a frequency approximately one-sixth that of protons, placing it well outside the typical proton observation window.

The non-polar characteristics of chloroform-d enable dissolution of a broad range of organic compounds while minimizing specific interactions that could alter analyte chemical shifts. This chemical inertness preserves the integrity of sensitive molecules, including pharmaceuticals, natural products, and organometallic complexes, preventing sample degradation during spectroscopic analysis. The solvent's moderate polarity allows for dissolution of both polar and non-polar analytes, making it particularly versatile for structural elucidation studies.

Temperature-dependent studies utilizing chloroform-d demonstrate enhanced signal resolution for complex molecular systems. Variable temperature nuclear magnetic resonance experiments in chloroform-d enable separation of overlapping resonances through differential temperature coefficients, providing access to dynamic information about molecular conformations and exchange processes. The thermal stability of chloroform-d across the typical nuclear magnetic resonance temperature range (273-323 K) ensures consistent solvent properties throughout extended experimental periods.

Reference Standard Functionality

The residual proton signal in chloroform-d at 7.26 ppm serves as a reliable internal reference standard for chemical shift calibration in proton nuclear magnetic resonance spectroscopy. This referencing approach proves particularly valuable when tetramethylsilane addition is impractical or when sample recovery without additives is required. The chemical shift stability of the residual chloroform peak across different temperature and concentration conditions establishes it as a dependable secondary reference.

Carbon-13 Nuclear Magnetic Resonance Research Applications

Characteristic Triplet Pattern at 77.16 ppm

The carbon-13 nuclear magnetic resonance spectrum of chloroform-d exhibits a distinctive 1:1:1 triplet centered at 77.16 ppm, arising from coupling between the carbon nucleus and the attached deuterium atom. This triplet pattern differs fundamentally from the doublet observed in non-deuterated chloroform due to deuterium's spin-1 nuclear property, which creates three equally populated magnetic sublevels compared to the two sublevels of spin-1/2 protons.

The chemical shift position at 77.16 ppm has become the standard reference for carbon-13 spectra acquired in chloroform-d, though some variation exists in the literature with values ranging from 77.0 to 77.23 ppm depending on measurement conditions and referencing protocols. The triplet's equal intensity distribution reflects the statistical population of deuterium magnetic states and provides a distinctive spectroscopic signature that aids in solvent identification and spectral calibration.

Quantitative carbon-13 analysis utilizing the chloroform-d triplet requires consideration of the reduced nuclear Overhauser enhancement typically observed for carbon nuclei bonded to deuterium. The absence of significant dipolar coupling between carbon-13 and deuterium results in weaker signal intensities compared to protonated carbons, affecting integration accuracy in quantitative applications. Relaxation time measurements indicate that carbon-deuterium systems exhibit different dynamics compared to carbon-hydrogen systems, influencing optimal pulse sequence parameters for quantitative analysis.

Spin-Coupling Mechanisms with Deuterium

The one-bond carbon-deuterium coupling constant (1JCD) in chloroform-d typically measures approximately 32 Hz, significantly smaller than the corresponding carbon-hydrogen coupling constant of approximately 209 Hz in regular chloroform. This reduced coupling strength reflects deuterium's lower gyromagnetic ratio and influences the appearance of carbon-13 spectra, particularly affecting the resolution of overlapping signals in complex molecular systems.

Deuterium isotope effects on carbon-13 chemical shifts manifest as systematic upfield shifts compared to corresponding protonated positions, typically ranging from 0.1 to 0.3 ppm per deuterium substitution. These isotope shifts provide mechanistic insights into molecular structure and dynamics, particularly in studies investigating hydrogen bonding and conformational equilibria. Long-range deuterium isotope effects extend beyond directly bonded carbons, affecting chemical shifts up to four bonds away from the substitution site with magnitude decreasing with distance.

The coupling between carbon-13 and deuterium nuclei persists during routine proton decoupling experiments, as decoupling pulses target the proton frequency range and do not affect deuterium resonances. This selectivity enables observation of carbon-deuterium coupling patterns even in broadband proton-decoupled spectra, providing structural information about deuteration sites and molecular dynamics.

Phosphorus-31 Nuclear Magnetic Resonance Experimental Protocols

Phosphorus-31 nuclear magnetic resonance spectroscopy in chloroform-d benefits from the solvent's chemical inertness and broad solubility characteristics, making it suitable for analysis of diverse organophosphorus compounds. The 100% natural abundance of phosphorus-31 and its relatively high nuclear magnetic resonance sensitivity enable detection of phosphorus-containing molecules at micromolar concentrations.

Experimental protocols for phosphorus-31 analysis in chloroform-d typically employ proton decoupling to simplify spectral interpretation and enhance signal-to-noise ratios. The chemical shift range for phosphorus-31 spans over 700 ppm, providing excellent dispersion for structural characterization of phosphorus compounds including phosphates, phosphonates, and organophosphorus derivatives. Chloroform-d's low water content minimizes hydrolysis reactions that could alter phosphorus oxidation states during measurement.

Quantitative phosphorus-31 nuclear magnetic resonance requires careful attention to relaxation times, which vary significantly among different phosphorus environments. Typical relaxation delays of 20-30 seconds ensure complete magnetization recovery between pulse sequences, particularly important for phosphorus nuclei with long spin-lattice relaxation times. Internal standards such as triphenylphosphine or triphenylphosphate enable accurate quantification, with their chemical shifts well-separated from most analyte resonances.

Temperature-dependent phosphorus-31 studies in chloroform-d reveal dynamic processes including chemical exchange and conformational interconversion. The thermal stability of chloroform-d across extended temperature ranges facilitates variable temperature experiments that provide insights into activation energies and exchange kinetics. Computational correlation of experimental chemical shifts with calculated values enables structural validation and mechanistic elucidation.

Methodological Approaches to Overlapping Peak Integration

Deconvolution Techniques for Signal Separation

Spectral deconvolution represents a powerful computational approach for resolving overlapping nuclear magnetic resonance signals, enabling accurate integration of individual components within complex spectral regions. Modern deconvolution algorithms employ Lorentzian or Gaussian line shape models to mathematically separate overlapping resonances based on their frequency, amplitude, and linewidth parameters.

The Global Spectral Deconvolution approach implemented in contemporary nuclear magnetic resonance software packages provides automated peak analysis with high accuracy for both isolated and overlapping signals. This methodology constructs individual mathematical functions for each spectral component, optimizing parameters through iterative fitting procedures until optimal agreement between calculated and experimental spectra is achieved. Quantitative Global Spectral Deconvolution extends this approach by incorporating additional model parameters to account for experimental lineshape deviations, improving integration accuracy for quantitative applications.

Advanced deconvolution strategies utilize curvature-based peak detection algorithms that identify signal positions through analysis of spectral second derivatives. These methods automatically locate peak triplets consisting of inflection points and local maxima, enabling detection of partially overlapped signals that might escape manual identification. Machine learning approaches, including deep neural network architectures, demonstrate superior performance in complex deconvolution scenarios, providing expert-level accuracy in automated peak identification and integration.

Temperature-Dependent Signal Resolution

Variable temperature nuclear magnetic resonance spectroscopy provides a powerful tool for resolving overlapping resonances through exploitation of differential temperature coefficients. Overlapping signals often exhibit distinct temperature dependencies, enabling their separation through systematic temperature variation studies. This approach proves particularly valuable for dynamic systems undergoing chemical exchange or conformational interconversion on the nuclear magnetic resonance timescale.

Temperature-dependent chemical shift tracking requires careful consideration of instrumental artifacts, particularly the deuterium lock artifact that affects apparent chemical shift positions. Proper referencing to temperature-independent standards such as 4,4-dimethyl-4-silapentane-1-sulfonic acid corrects for these systematic effects, enabling accurate determination of intrinsic temperature coefficients. The chemical shift temperature dependence of water (approximately -11.9 ppb/K) serves as an internal thermometer for precise temperature determination.

Experimental protocols for temperature-dependent studies require optimization of thermal equilibration procedures to minimize magnetic field instabilities. Active temperature stabilization of the magnet bore reduces equilibration times and enables precise measurement of small chemical shift changes associated with temperature variation. Fast magic-angle spinning experiments at elevated spinning rates (≥100 kHz) provide sufficient resolution for quantitative analysis of temperature-dependent effects even in challenging spectral regions.

Computational Spectral Analysis Methods

Computational approaches to nuclear magnetic resonance spectral analysis encompass both quantum mechanical prediction methods and advanced data processing algorithms. Density Functional Theory calculations enable prediction of nuclear magnetic resonance chemical shifts and coupling constants, providing theoretical validation for experimental assignments and structural characterization.

Gauge-Including Atomic Orbital methods represent the current standard for accurate chemical shift prediction, accounting for magnetic field effects through gauge-invariant computational approaches. These calculations require optimization of basis sets and exchange-correlation functionals specifically validated for nuclear magnetic resonance parameter prediction, with recent developments incorporating solvent effects through continuum solvation models. Computational chemical shift prediction enables structural validation and assists in resolving ambiguous spectral assignments, particularly valuable for complex molecular systems.

Statistical analysis methods provide quantitative assessment of spectral data quality and assignment reliability. Quantitative Molecular Spectral Analysis protocols extract complete coupling constant matrices and chemical shift parameters through iterative fitting of experimental spectra, enabling field-independent parameter determination and enhanced structural characterization. These approaches prove particularly valuable for higher-order spin systems where first-order analysis fails to provide complete structural information.

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 99 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 63 of 99 companies with hazard statement code(s):;

H302 (93.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80.95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (80.95%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H336 (22.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (82.54%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (82.54%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H373 (17.46%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard